4-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-anthracenyl)benzoic acid
4-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-anthracenyl)benzoic acid
Potent pan-agonist of the retinoic acid receptor (RAR) subfamily RARα, RARβ and RARγ; High Quality Biochemicals for Research Uses
Brand Name:
Vulcanchem
CAS No.:
107430-51-3
VCID:
VC0006428
InChI:
InChI=1S/C25H26O2/c1-24(2)11-12-25(3,4)22-15-20-13-18(9-10-19(20)14-21(22)24)16-5-7-17(8-6-16)23(26)27/h5-10,13-15H,11-12H2,1-4H3,(H,26,27)
SMILES:
CC1(CCC(C2=C1C=C3C=CC(=CC3=C2)C4=CC=C(C=C4)C(=O)O)(C)C)C
Molecular Formula:
C25H26O2
Molecular Weight:
358.5 g/mol
4-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-anthracenyl)benzoic acid
CAS No.: 107430-51-3
Inhibitors
VCID: VC0006428
Molecular Formula: C25H26O2
Molecular Weight: 358.5 g/mol
CAS No. | 107430-51-3 |
---|---|
Product Name | 4-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-anthracenyl)benzoic acid |
Molecular Formula | C25H26O2 |
Molecular Weight | 358.5 g/mol |
IUPAC Name | 4-(5,5,8,8-tetramethyl-6,7-dihydroanthracen-2-yl)benzoic acid |
Standard InChI | InChI=1S/C25H26O2/c1-24(2)11-12-25(3,4)22-15-20-13-18(9-10-19(20)14-21(22)24)16-5-7-17(8-6-16)23(26)27/h5-10,13-15H,11-12H2,1-4H3,(H,26,27) |
Standard InChIKey | KBUHKLGVLUHYJL-UHFFFAOYSA-N |
SMILES | CC1(CCC(C2=C1C=C3C=CC(=CC3=C2)C4=CC=C(C=C4)C(=O)O)(C)C)C |
Canonical SMILES | CC1(CCC(C2=C1C=C3C=CC(=CC3=C2)C4=CC=C(C=C4)C(=O)O)(C)C)C |
Description | Potent pan-agonist of the retinoic acid receptor (RAR) subfamily RARα, RARβ and RARγ; High Quality Biochemicals for Research Uses |
Synonyms | 4-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-anthracenyl)benzoic acid 4-TTAB CD 367 CD-367 SR 3961 SR-3961 SR3961 |
PubChem Compound | 119342 |
Last Modified | Nov 11 2021 |
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